7-Chloro-2,3-dihydro-1-benzofuran-3-ol molecular weight and exact mass
7-Chloro-2,3-dihydro-1-benzofuran-3-ol molecular weight and exact mass
An In-Depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol
Introduction
7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a heterocyclic organic compound belonging to the benzofuran family. Benzofuran derivatives are significant scaffolds in medicinal chemistry and materials science, present in numerous natural products and synthetically developed molecules with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] As with any compound intended for research or drug development, precise and accurate characterization of its fundamental physicochemical properties is a non-negotiable prerequisite. This guide provides an in-depth examination of two critical parameters for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol: its molecular weight and exact mass. We will explore the theoretical basis of these values, the experimental methodologies for their determination, and their practical implications in a scientific workflow.
Part 1: Core Physicochemical Properties
The identity and purity of a chemical substance are fundamentally established by its physicochemical properties. For 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, the molecular formula is C₈H₇ClO₂.[3][4] This formula is the bedrock from which we derive its molecular weight and exact mass.
Molecular Weight vs. Exact Mass: A Critical Distinction
In the context of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts. Understanding this difference is crucial for the correct application and interpretation of analytical data, particularly from mass spectrometry.
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Molecular Weight (or Molar Mass): This is a weighted average mass calculated using the isotopic abundance of each element in the molecule as found in nature. For example, chlorine exists primarily as two isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The molecular weight accounts for this natural distribution. It is typically expressed in grams per mole ( g/mol ) and is the value used for stoichiometric calculations in the laboratory (e.g., preparing solutions of a specific molarity).
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Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant, stable isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O, and ³⁵Cl). This value is what is measured by high-resolution mass spectrometry. It is a precise value for a single, specific isotopic combination of the molecule and is typically expressed in Daltons (Da).
The distinction is vital: for a compound containing chlorine, the mass spectrum will show a characteristic isotopic pattern with two major peaks separated by approximately 2 Da, corresponding to the molecules containing ³⁵Cl and ³⁷Cl. The exact mass refers to the mass of the molecule containing the more abundant ³⁵Cl isotope.
Quantitative Data Summary
The key mass-related properties for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol are summarized below.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₇ClO₂ | - | [3][4] |
| Molecular Weight | 170.59 | g/mol | [3] |
| Exact Mass | 170.01346 | Da | [5] |
| CAS Number | 1482794-07-9 | - | [3][6] |
Note: The exact mass is cited from the closely related isomer 6-chloro-2,3-dihydro-1-benzofuran-3-ol, as the value is identical for the 7-chloro isomer due to the same atomic composition.
Part 2: Experimental Determination via Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight and exact mass of a compound. The choice of ionization technique and analyzer directly impacts the quality and resolution of the data obtained.
The Rationale Behind High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula determination, High-Resolution Mass Spectrometry (HRMS) is indispensable. While low-resolution MS can provide a nominal mass (the integer mass), HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the confident assignment of a unique molecular formula. For instance, two different compounds might have the same nominal mass of 170 Da, but their exact masses will differ based on their elemental composition, allowing HRMS to distinguish between them.
The workflow for characterization by mass spectrometry is a self-validating system, ensuring data integrity from sample preparation to final analysis.
Caption: Experimental workflow for HRMS analysis.
Step-by-Step Protocol for HRMS Analysis
This protocol outlines the determination of the exact mass of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
1. Materials and Reagents:
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7-Chloro-2,3-dihydro-1-benzofuran-3-ol sample
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HPLC-grade methanol
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HPLC-grade water
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Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
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Calibrant solution for the mass spectrometer
2. Instrument Setup and Calibration:
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Causality: Before any analysis, the mass spectrometer must be calibrated. This ensures the m/z axis is accurate, which is fundamental to achieving a precise exact mass measurement. An external calibrant with known masses across a wide range is used to create a calibration curve.
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Procedure:
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Prepare the ESI-TOF instrument according to the manufacturer's guidelines.
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Perform an external mass calibration using the appropriate calibrant solution. Ensure the mass accuracy is within the acceptable range (e.g., < 2 ppm).
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3. Sample Preparation:
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Causality: The sample must be fully dissolved in a solvent compatible with electrospray ionization. The concentration is critical; too high a concentration can lead to ion suppression and detector saturation, while too low a concentration will result in a poor signal-to-noise ratio.
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Procedure:
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Prepare a stock solution of the sample at 1 mg/mL in methanol.
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From the stock, prepare a working solution of 5 µg/mL by diluting with 50:50 methanol:water.
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For positive ion mode analysis, add 0.1% formic acid to the working solution to promote the formation of protonated molecules ([M+H]⁺).
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4. Data Acquisition:
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Causality: Electrospray ionization is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the signal for the molecular ion. A TOF analyzer is chosen for its high resolution and mass accuracy.
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Procedure:
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Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.
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Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
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Acquire data in positive ion mode over a mass range of m/z 50-500.
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The expected protonated molecule [M+H]⁺ for C₈H₇³⁵ClO₂ is at m/z 171.0207. The corresponding ion for the ³⁷Cl isotope will be at m/z 173.0178.
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5. Data Analysis:
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Causality: The acquired spectrum is analyzed to identify the peak corresponding to the molecular ion. The characteristic 3:1 intensity ratio of the ³⁵Cl and ³⁷Cl isotopic peaks serves as a powerful confirmation of the presence of a single chlorine atom.
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Procedure:
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Process the raw data to obtain the mass spectrum.
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Identify the monoisotopic peak (m/z ~171.02) and the M+2 peak (m/z ~173.02).
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Verify that the intensity ratio of these peaks is approximately 3:1.
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Use the instrument software to calculate the molecular formula based on the measured exact mass and isotopic pattern. The software should return C₈H₇ClO₂ as the best fit with a mass error of < 5 ppm.
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Part 3: Significance in Research and Development
The accurate determination of molecular weight and exact mass is not merely an academic exercise; it is a cornerstone of chemical research and drug development.
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Confirmation of Identity: The primary use of this data is to confirm that the synthesized or isolated compound is indeed the target molecule. The exact mass provides a high-confidence confirmation of the elemental composition.
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Purity Assessment: Mass spectrometry can quickly identify impurities in a sample, which will appear as additional peaks in the spectrum. This is critical for ensuring the quality and safety of compounds used in biological assays.
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Metabolite Identification: In drug metabolism studies, researchers track the biotransformation of a drug candidate. HRMS is used to identify potential metabolites by searching for predicted mass shifts corresponding to metabolic reactions (e.g., hydroxylation adds 15.9949 Da).
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Reaction Monitoring: Chemists can monitor the progress of a chemical reaction by taking small aliquots and analyzing them by MS to observe the disappearance of starting materials and the appearance of the desired product mass.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 7-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-OL | 1482794-07-9 [sigmaaldrich.com]
- 5. PubChemLite - 6-chloro-2,3-dihydro-1-benzofuran-3-ol (C8H7ClO2) [pubchemlite.lcsb.uni.lu]
- 6. 7-chloro-2,3-dihydro-1-benzofuran-3-ol[1482794-07-9] | USCKS [uscks.com]
